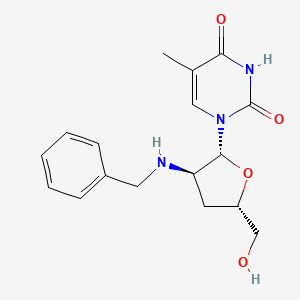
dioxido(oxo)silane;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido(oxo)silane;nickel(2+) is a compound with the molecular formula Ni3O12Si4. It is also known as silicic acid (H2SiO3), nickel(2+) salt (4:3). This compound is a nickel silicate, where nickel ions are coordinated with silicate ions. It has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;nickel(2+) typically involves the reaction of nickel salts with silicate sources. One common method involves heating a slurry of particulate silica in an aqueous nickel ammine carbonate solution at a pH above 7.5. The mixture is then filtered, washed, dried, and optionally calcined .
Industrial Production Methods
In industrial settings, the production of nickel silicate compounds often involves similar methods but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dioxido(oxo)silane;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced to form metallic nickel and other by-products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrides, and oxidizing agents such as oxygen or peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction reactions can yield metallic nickel, while oxidation reactions can produce nickel oxides.
Scientific Research Applications
Dioxido(oxo)silane;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism by which dioxido(oxo)silane;nickel(2+) exerts its effects involves its interaction with other molecules through coordination chemistry. The nickel ions in the compound can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular targets and pathways, influencing the overall reactivity and functionality of the compound .
Comparison with Similar Compounds
Similar Compounds
Dioxido(oxo)silane;oxygen(2-);ytterbium(3+): This compound has a similar structure but contains ytterbium instead of nickel.
Various Silanes: Silanes with different substituents and metal ions can exhibit similar chemical properties and reactivity.
Uniqueness
Dioxido(oxo)silane;nickel(2+) is unique due to the presence of nickel ions, which impart specific catalytic and electronic properties to the compound. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Properties
CAS No. |
31748-25-1 |
|---|---|
Molecular Formula |
Ni3O12Si4-2 |
Molecular Weight |
480.41 g/mol |
IUPAC Name |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |
InChI Key |
ASXBPHUHJDRIAA-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


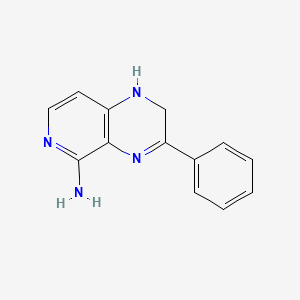
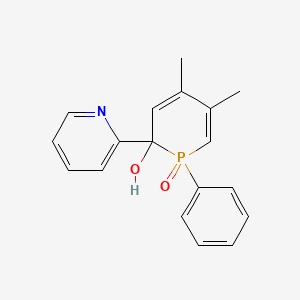
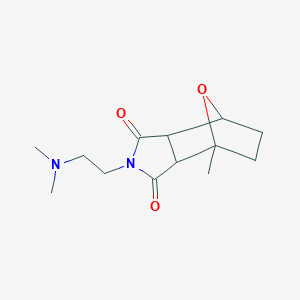

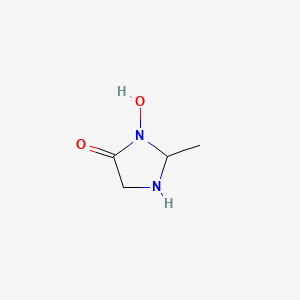
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
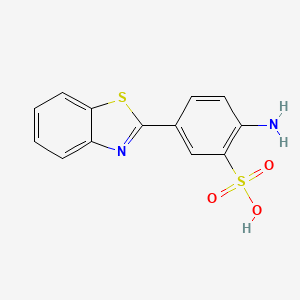

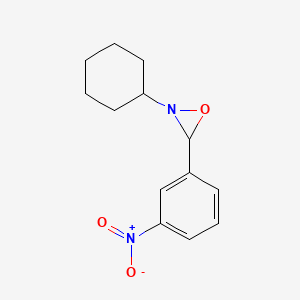
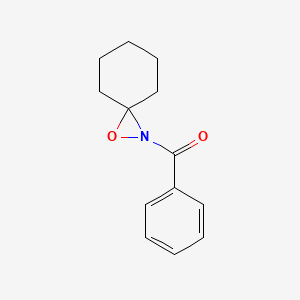
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


